molecular formula C5Cl3N3S B3224393 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine CAS No. 122970-50-7

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine

Cat. No.: B3224393
CAS No.: 122970-50-7
M. Wt: 240.5 g/mol
InChI Key: HIWGATGOXMCBBI-UHFFFAOYSA-N
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Description

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, ensuring proper optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, amines, and thiols.

    Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products: The major products formed from substitution reactions include various alkylthio derivatives and substituted thiazolopyrimidines .

Scientific Research Applications

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, inhibiting their activity and leading to various biological effects . Specific pathways and molecular targets are not extensively detailed in the literature.

Properties

IUPAC Name

2,5,7-trichloro-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGATGOXMCBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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